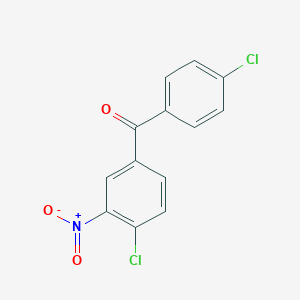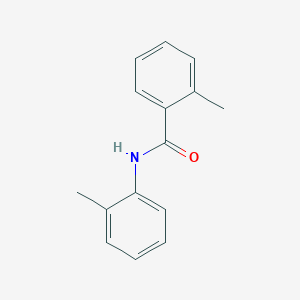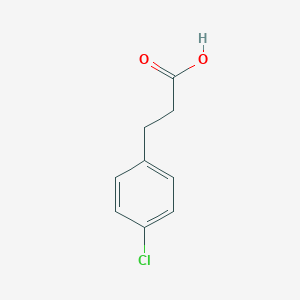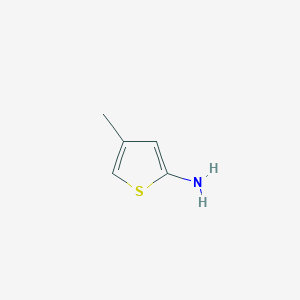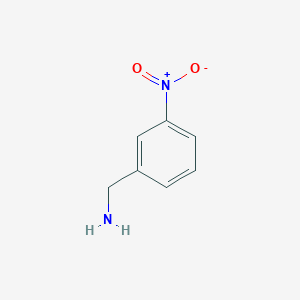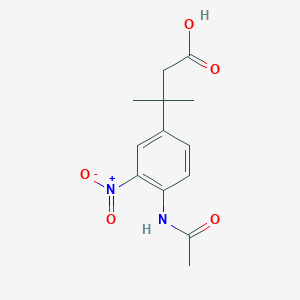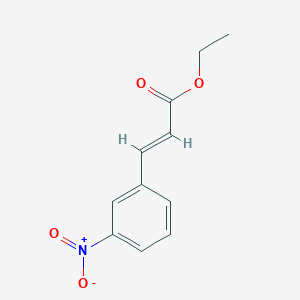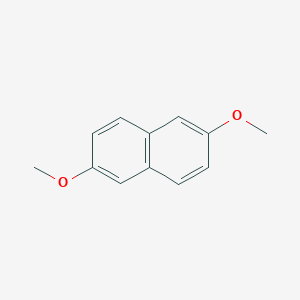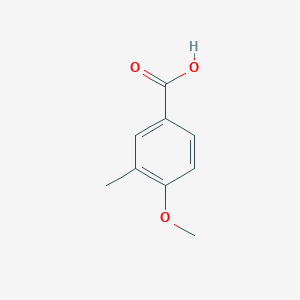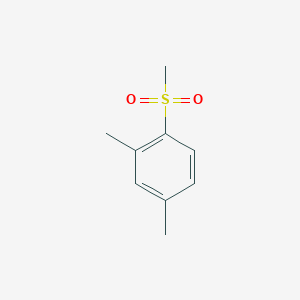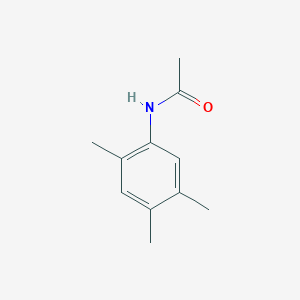
Methyl 4-(cyclohexylcarbamoyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(cyclohexylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 245679-66-7 and a linear formula of C15H19NO3 . It has a molecular weight of 261.32 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-[(cyclohexylamino)carbonyl]benzoate . The InChI code for this compound is 1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Methyl 4-(cyclohexylaminocarbonyl)benzoate, a closely related compound, has been studied for its crystal structure, revealing two independent molecules in the asymmetric unit with different ring orientations. These molecules are connected by N—H⋯O=C hydrogen bonds to form chains parallel to the a-axis (Jones & Kuś, 2004).
Polymerization Processes
- Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts, related to Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as initiators for the polymerization of cyclohexene oxide. These salts are active in initiating polymerization at room temperature without external stimulation, influencing polymerization yield and molecular weight (Abu-Abdoun & Ledwith, 2007).
Electropolymerization and Capacitive Behavior
- Methyl 4-((9H-(carbazole-9-carbanothioylthio)benzoate (MCzCTB), a derivative of Methyl 4-(cyclohexylcarbamoyl)benzoate, was synthesized and used in electropolymerization studies. This compound showed potential for supercapacitor and biosensor applications due to its capacitive behavior and electronic properties (Ates et al., 2015).
Nonlinear Optical (NLO) Properties
- Unsymmetrical acyl thiourea derivatives, including derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been studied for their third-order nonlinear optical properties. These compounds exhibit significant NLO polarizability, suggesting potential applications in advanced functional materials (Ashfaq et al., 2021).
Ritter Reaction Synthesis
- Methyl 4-(cyclohexylcarbamoyl)benzoate and its derivatives have been used in the Ritter reaction, a chemical synthesis process, showcasing their role in organic synthesis and the development of scalable methods for producing related compounds (Milne & Baum, 2014).
Cyclization Reactions in Chemical Synthesis
- Compounds related to Methyl 4-(cyclohexylcarbamoyl)benzoate have been used in cyclization reactions with copper halides to synthesize isocoumarins and α-pyrone, demonstrating their utility in diverse synthetic pathways (Liang, Xie, & Li, 2007).
Aromatic Acid Degradation Studies
- Research on Pseudomonas putida has shown that derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, such as benzoate and methylbenzoate, are involved in pathways of aromatic acid degradation. This study highlights the biological significance of these compounds in microbial metabolism (Cowles, Nichols, & Harwood, 2000).
Applications in Battery Technology
- Cyclopentadithiophene-benzoic acid copolymers, derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as conductive binders in lithium-ion battery anode electrodes. This demonstrates the potential of these compounds in enhancing battery performance and stability (Wang et al., 2017).
Eigenschaften
IUPAC Name |
methyl 4-(cyclohexylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYUKXWEWMAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443178 | |
| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclohexylcarbamoyl)benzoate | |
CAS RN |
245679-66-7 | |
| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



